

Navigating the Landscape of Automated PET Image Analysis in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OncoACP3	
Cat. No.:	B15562980	Get Quote

While a dedicated "OncoACP3 PET" automated image analysis software is not currently described in publicly available literature, the underlying need for robust, validated software to analyze novel PET radiotracers like [68Ga]Ga-OncoACP3-DOTA is a critical concern for researchers and drug development professionals.[1][2] This guide provides a comparative overview of established automated and semi-automated image analysis software packages commonly used in oncology for PET imaging, with a focus on functionalities relevant to the analysis of advanced radiotracers in prostate cancer and other malignancies.

The transition from manual or semi-quantitative analysis of PET (Positron Emission Tomography) data to automated software solutions is driven by the need for improved accuracy, reproducibility, and efficiency in clinical research and drug development.[3] Automated systems offer the potential to overcome limitations associated with manual region-of-interest (ROI) delineation and provide more sophisticated analysis of tumor characteristics. However, significant variability can exist between different software platforms, impacting key quantitative metrics like the Standardized Uptake Value (SUV).[4]

Comparison of Leading PET Image Analysis Software

The following tables summarize quantitative data from studies comparing various software packages for PET image analysis. These platforms are widely used in clinical and research

settings and provide a benchmark for the capabilities required for analyzing novel tracers.

Software Platform	Key Features & Applications		
Syngo.via (Siemens Healthineers)	Comprehensive platform for multimodality image viewing and analysis, including PET/CT. Offers tools for SUV measurement, metabolic tumor volume (MTV) calculation, and treatment response assessment (e.g., PERCIST).[5]		
Intellispace Portal (Philips Healthcare)	Advanced visualization and analysis platform supporting various imaging modalities. Provides tools for quantitative PET analysis, including SUV metrics and tumor tracking.[4]		
MIM Encore (MIM Software)	Widely used in radiation oncology and nuclear medicine for image fusion, contouring, and quantitative analysis. Offers specialized tools for PET image analysis and treatment response assessment.[4]		
FIJI (ImageJ) with Beth Israel Plugin	An open-source image analysis platform with extensive plugin capabilities. The Beth Israel plugin provides functionalities for nuclear medicine image analysis, including SUV calculations and VOI analysis.[5]		
PMOD (PMOD Technologies)	A comprehensive software suite for quantitative analysis of PET, SPECT, and MR data. It includes modules for kinetic modeling, image registration, and statistical analysis.[6]		
qPSMA	A semi-automatic software specifically designed for the whole-body tumor burden assessment in prostate cancer using 68Ga-PSMA11 PET/CT. It automates the segmentation of bone and soft-tissue lesions.[7]		

Performance Comparison: SUV Measurements

Standardized Uptake Value (SUV) is a critical metric in PET imaging. However, studies have shown that SUV measurements can vary between different software packages, which can have implications for clinical trials and treatment response assessment.

Comparison	Lesion SUVmax Difference	Liver SUVmax Difference	Liver SUVmean Difference	Key Finding
syngoMMWP VE36A vs. syngo.via VB30A	Statistically significant (p = 0.002)[4]	Statistically significant (p = 0.033)[4]	Not statistically significant[4]	Different versions of software from the same vendor can produce significantly different SUVmax values. [4]
syngoMMWP VE36A vs. Intellispace Portal 9.0	Statistically significant (p = 0.002)[4]	Not reported	Not reported	Demonstrates inter-vendor variability in SUVmax calculations.[4]
syngoMMWP VE36A vs. Encore 6.7	Statistically significant (p = 0.001)[4]	Not reported	Not reported	Highlights the importance of consistent software use in longitudinal studies.[4]
Syngo.via vs. FIJI (for PSMA- TV)	Not statistically significant (p = 0.48 at baseline, p = 0.43 at follow-up)[5]	Not applicable	Not applicable	For metabolic tumor volume (PSMA-TV), Syngo.via and the open-source FIJI showed comparable results.[5]

Experimental Protocols

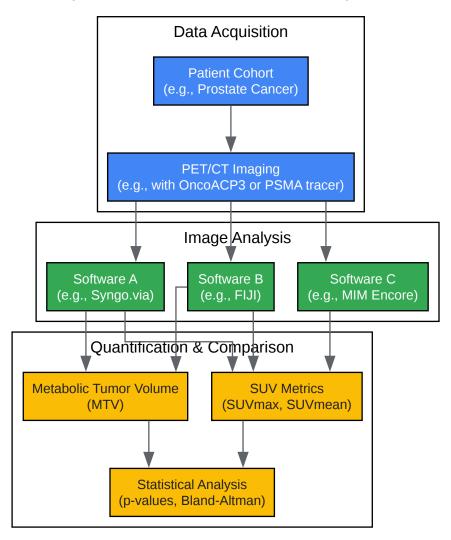
The methodologies employed in comparative studies are crucial for understanding the context and implications of the findings. Below are summaries of the experimental protocols from key cited studies.

Study: Comparison of PET/CT SUV metrics across different clinical software platforms[4]

- Objective: To assess the agreement of SUV metrics across four different FDA-approved software platforms.
- Image Acquisition: Ten 18F-FDG PET/CT oncology studies were retrospectively analyzed.
- Software Platforms:
 - syngoMMWP VE36A (Siemens)
 - syngo.via VB30A (Siemens)
 - Intellispace Portal 9.0 (Philips)
 - Encore 6.7 (MIM Software)
- Analysis:
 - A volume of interest (VOI) was drawn around the primary tumor to determine lesion SUVmax.
 - A 3-cm diameter spherical VOI was placed in the right lobe of the liver to determine liver SUVmean and SUVmax.
 - Statistical analysis was performed to identify significant differences between the software platforms.

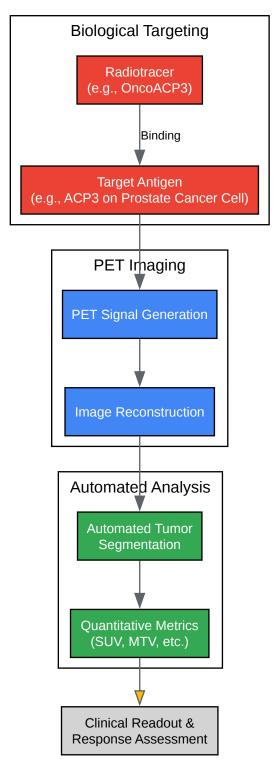
Study: Metabolic Tumour Volume from PSMA PET/CT Scans of Prostate Cancer Patients during Chemotherapy

—Do Different Software Solutions Deliver Comparable Results?[5]


- Objective: To compare metabolic tumor volume measurements derived from two different software solutions for 68Ga-PSMA PET/CT scans.
- Image Acquisition: PET/CT images were acquired using a Biograph mCT scanner (Siemens). Patients received an injection of 68Ga-PSMA.
- Software Platforms:
 - Syngo.via (VB30A, Siemens Healthcare) commercial software.
 - FIJI with the Beth Israel plugin freely available shareware.
- Analysis:
 - PSMA-positive lesions were visually identified.
 - Metabolic tumor volume (PSMA-TV) and total lesion PSMA (TL-PSMA) were calculated using both software packages.
 - Statistical comparisons were made between the values obtained from each software.

Visualizing Workflows and Relationships

The following diagrams illustrate key concepts and workflows in automated PET image analysis.



Experimental Workflow for Software Comparison

Conceptual Pathway: Radiotracer to Image Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. urotoday.com [urotoday.com]
- 2. OncoACP3 (Imaging) Philogen Spa [philogen.com]
- 3. Computerized PET/CT image analysis in the evaluation of tumour response to therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PET: Software Resources | Department of Radiology [radiology.pitt.edu]
- 7. qPSMA: Semiautomatic Software for Whole-Body Tumor Burden Assessment in Prostate Cancer Using 68Ga-PSMA11 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Landscape of Automated PET Image Analysis in Oncology: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562980#validation-of-automated-image-analysis-software-for-oncoacp3-pet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com